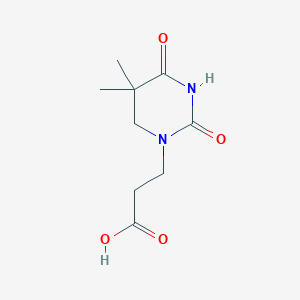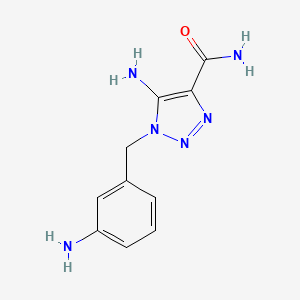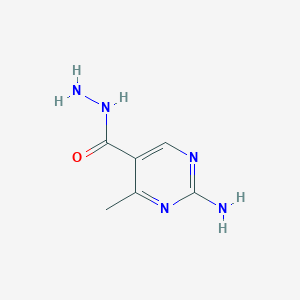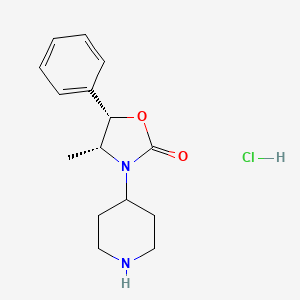
3-(5,5-dimethyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)propanoic acid
Vue d'ensemble
Description
The compound’s name suggests that it is a derivative of propanoic acid with a tetrahydropyrimidine ring attached to the third carbon atom. The tetrahydropyrimidine ring is substituted with two methyl groups at the 5th carbon atom and has two keto groups at the 2nd and 4th positions.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of propanoic acid with a suitably substituted tetrahydropyrimidine. The specifics of the synthesis would depend on the exact reagents and conditions used.Molecular Structure Analysis
The molecular structure would be determined by the arrangement of atoms as suggested by the name. The propanoic acid moiety would likely contribute to the compound’s acidity and reactivity, while the tetrahydropyrimidine ring could potentially participate in various ring-opening reactions.Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the carboxylic acid group, the keto groups, and the tetrahydropyrimidine ring. It might undergo reactions typical of these functional groups, such as acid-base reactions, nucleophilic acyl substitution reactions, and ring-opening reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make the compound polar and capable of forming hydrogen bonds, which would influence its solubility, boiling point, and melting point.Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Uracil derivatives closely related to 3-(5,5-dimethyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)propanoic acid have been synthesized and characterized, revealing insights into their crystal structures and thermal stabilities. These compounds interact with DNA through electrostatic binding, as indicated by UV studies (Yao, Yi, Zhou, & Xiong, 2013).
- Another study focused on the synthesis of similar uracil derivatives, providing detailed X-ray crystallography and spectroscopy results. These derivatives exhibit N-H···O hydrogen bonds, forming supramolecular architectures (Liu, Feng, Tao, Zhou, Wu, & Xiong, 2014).
Synthesis and Characterization of Derivatives
- Research has been conducted on the synthesis and characterization of enantiomers of a compound closely related to the acid . This study provides a comprehensive analysis of the structural properties of these compounds (Xiong Jing, 2011).
Application in Antitumor Activities
- A study on the synthesis of compounds closely related to 3-(5,5-dimethyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)propanoic acid demonstrated potential antitumor activities, suggesting their use in developing new cancer treatments (Xiong Jing, 2011).
Development of Polyamides
- Research has been conducted on synthesizing polyamides containing uracil, a structure related to the compound . These polyamides have potential applications in various fields due to their solubility and molecular weight properties (Hattori & Kinoshita, 1979).
Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with appropriate safety precautions to minimize risk.
Orientations Futures
Future research on this compound would likely involve elucidating its synthesis, structure, reactivity, and potential biological activity. This could involve a variety of experimental techniques, including synthetic organic chemistry, spectroscopy, and bioassays.
Please note that this is a hypothetical analysis based on the compound’s name. The actual properties and behavior of the compound could vary depending on its exact structure and the conditions under which it is studied.
Propriétés
IUPAC Name |
3-(5,5-dimethyl-2,4-dioxo-1,3-diazinan-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4/c1-9(2)5-11(4-3-6(12)13)8(15)10-7(9)14/h3-5H2,1-2H3,(H,12,13)(H,10,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRVHFCFILXVQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C(=O)NC1=O)CCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401164063 | |
| Record name | 1(2H)-Pyrimidinepropanoic acid, tetrahydro-5,5-dimethyl-2,4-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401164063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5,5-dimethyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)propanoic acid | |
CAS RN |
1338495-13-8 | |
| Record name | 1(2H)-Pyrimidinepropanoic acid, tetrahydro-5,5-dimethyl-2,4-dioxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1338495-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1(2H)-Pyrimidinepropanoic acid, tetrahydro-5,5-dimethyl-2,4-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401164063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol](/img/structure/B1394411.png)
![3-Oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B1394412.png)



![(4S)-4-[(1S)-1-Methylpropyl]-3-piperidin-4-yl-1,3-oxazolidin-2-one hydrochloride](/img/structure/B1394424.png)

![tert-Butyl 4-[(4S)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]piperidine-1-carboxylate](/img/structure/B1394426.png)
![2,6-Diazaspiro[3.3]heptane dihydrochloride](/img/structure/B1394427.png)